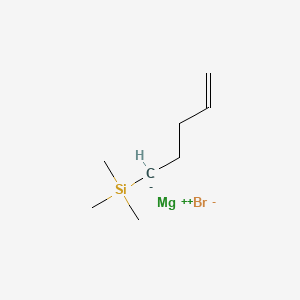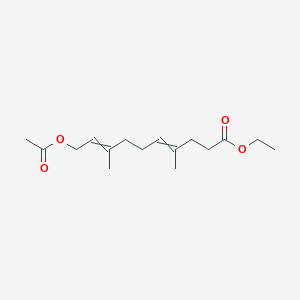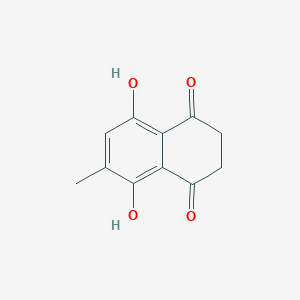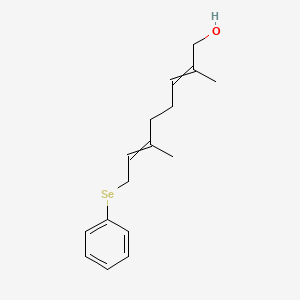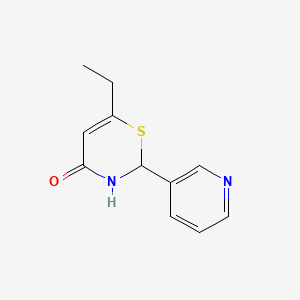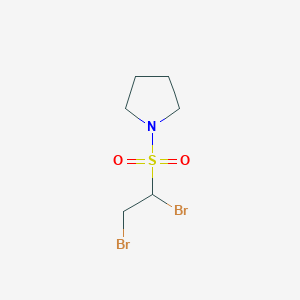
1-(1,2-Dibromoethanesulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dibromoethanesulfonyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a dibromoethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 1,2-dibromoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoethanesulfonyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield a sulfonamide derivative.
Applications De Recherche Scientifique
1-(1,2-Dibromoethanesulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(1,2-Dibromoethanesulfonyl)pyrrolidine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The dibromoethanesulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
- 1-(1,2-Dichloroethanesulfonyl)pyrrolidine
- 1-(1,2-Diiodoethanesulfonyl)pyrrolidine
- 1-(1,2-Dibromoethanesulfonyl)piperidine
Comparison: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability. The piperidine analog, while similar, has a different ring size, which can affect its chemical and biological properties.
Propriétés
Numéro CAS |
87975-60-8 |
|---|---|
Formule moléculaire |
C6H11Br2NO2S |
Poids moléculaire |
321.03 g/mol |
Nom IUPAC |
1-(1,2-dibromoethylsulfonyl)pyrrolidine |
InChI |
InChI=1S/C6H11Br2NO2S/c7-5-6(8)12(10,11)9-3-1-2-4-9/h6H,1-5H2 |
Clé InChI |
WCKUODZNOIEDCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




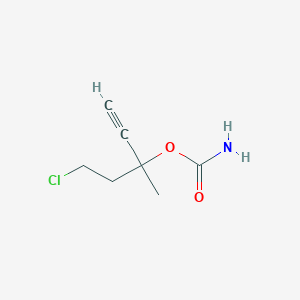
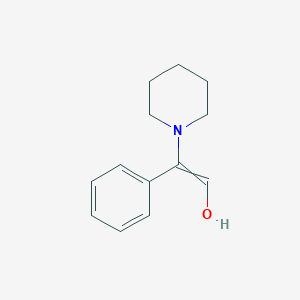
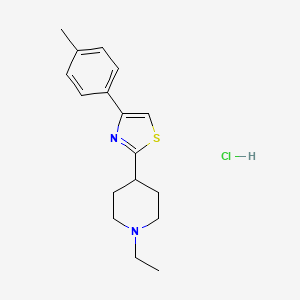
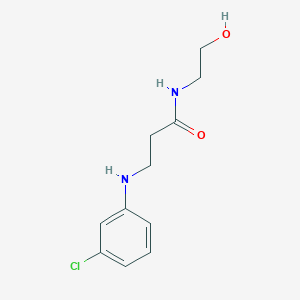
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
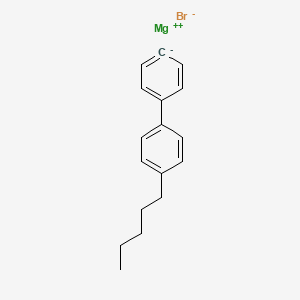
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
